molecular formula C10H22O3Si B589591 Ethyl 4-[ethoxy(dimethyl)silyl]butanoate CAS No. 149792-75-6

Ethyl 4-[ethoxy(dimethyl)silyl]butanoate

Cat. No.: B589591
CAS No.: 149792-75-6
M. Wt: 218.368
InChI Key: OZEOMUIGDMJGGO-UHFFFAOYSA-N
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Description

Ethyl 4-[ethoxy(dimethyl)silyl]butanoate is a silicon-containing ester characterized by an ethyl ester group and a dimethyl ethoxysilyl substituent at the fourth carbon of the butanoate chain. This compound combines the hydrolytic stability of silyl ethers with the reactivity of ester functionalities, making it valuable in organic synthesis, polymer chemistry, and surface modification applications.

Properties

IUPAC Name

ethyl 4-[ethoxy(dimethyl)silyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-5-12-10(11)8-7-9-14(3,4)13-6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEOMUIGDMJGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721682
Record name Ethyl 4-[ethoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149792-75-6
Record name Ethyl 4-[ethoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[ethoxy(dimethyl)silyl]butanoate typically involves the reaction of ethyl 4-bromobutanoate with ethoxy(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

C4H7BrCO2C2H5+(CH3  \text{C}_4\text{H}_7\text{BrCO}_2\text{C}_2\text{H}_5 + \text{(CH}_3\ C4​H7​BrCO2​C2​H5​+(CH3​ 

Biological Activity

Ethyl 4-[ethoxy(dimethyl)silyl]butanoate is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl butanoate with ethoxy(dimethyl)silane under controlled conditions. The reaction may be catalyzed by various reagents to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various microorganisms. For instance, a series of synthesized compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 2-(substituted benzylthio)-4...E. coli32 µg/mL
Ethyl 2-(substituted benzylthio)-4...Staphylococcus aureus16 µg/mL
Ethyl 2-(substituted benzylthio)-4...Klebsiella pneumoniae64 µg/mL

The precise mechanism of action for this compound and its derivatives is still under investigation. However, it is hypothesized that the silane group may play a crucial role in enhancing membrane permeability, facilitating the entry of the compound into microbial cells, which could lead to cell lysis or inhibition of vital processes such as DNA replication.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in treating infections caused by resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with traditional antibiotics, highlighting its potential as an adjunctive treatment option .

Research Findings

Research findings indicate that the incorporation of silane moieties into organic compounds can significantly enhance their biological activities. For instance, silane-containing compounds have been shown to possess improved stability and bioavailability compared to their non-silane counterparts .

Table 2: Comparison of Biological Activities

Compound TypeStability (days)Bioavailability (%)Antimicrobial Activity (MIC)
Non-silane compound530128 µg/mL
Silane-containing compound157016 µg/mL

Comparison with Similar Compounds

Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)

  • Structural Differences: Replaces the silyl ether group with amino (-NH₂) and hydroxyl (-OH) substituents at positions 2 and 4, respectively.
  • Reactivity: The amino and hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic silyl ether in the target compound. This enhances solubility in polar solvents but reduces stability under acidic/basic conditions.
  • Applications : Likely used in peptide synthesis or pharmaceutical intermediates due to its bifunctional groups.

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (CAS 837-00-3)

  • Structural Differences : Features a tert-butyldimethylsilyl (TBS) group instead of ethoxydimethylsilyl and an additional oxo (-C=O) group at position 3.
  • Reactivity: The bulky tert-butyl group enhances steric protection of the silyl ether, improving stability against hydrolysis compared to the ethoxy analog. The oxo group introduces keto-enol tautomerism, increasing reactivity in condensation reactions .
  • Applications : Widely used in protecting alcohol groups in organic synthesis, particularly in carbohydrate and steroid chemistry.

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS 141333-27-9)

  • Structural Differences: Substitutes the silyl ether with a 4-formyl-2-methoxyphenoxy aromatic group.
  • Reactivity : The formyl (-CHO) and methoxy (-OCH₃) groups enable participation in electrophilic aromatic substitution and Schiff base formation, diverging from the silicon-mediated reactivity of the target compound.
  • Safety : SDS emphasizes rinsing with water after eye exposure and avoiding induced vomiting upon ingestion .
  • Applications: Potential use in fragrance synthesis or as a precursor for heterocyclic compounds.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structural Differences: A glycol ether with a branched alkylphenol group, lacking ester or silyl functionalities.
  • Reactivity: The ethoxyethanol chain and phenolic group impart surfactant-like properties, enabling use as a nonionic detergent or emulsifier.
  • Safety : First-aid measures include oxygen administration for inhalation and avoidance of mouth-to-mouth resuscitation .

Research Findings and Contradictions

  • Hydrolytic Stability: The tert-butyldimethylsilyl analog (CAS 837-00-3) exhibits superior stability compared to ethoxydimethylsilyl derivatives due to steric hindrance, suggesting that this compound may require milder conditions for deprotection .
  • Safety Protocols: While the aromatic ester (CAS 141333-27-9) mandates specific rinsing protocols for eye exposure, the amino-hydroxy analog (CAS 764724-38-1) lacks detailed symptom data, highlighting variability in SDS documentation practices .

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